2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one
Overview
Description
2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one is a chlorinated organic compound with the molecular formula C10H5Cl5O It is known for its unique structure, which includes multiple chlorine atoms attached to a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one typically involves the chlorination of naphthalene derivatives. One common method includes the reaction of naphthalene with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds through a series of chlorination steps, resulting in the formation of the pentachlorinated product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and high yield. The process is carefully monitored to control the reaction temperature, chlorine concentration, and reaction time to achieve the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of partially dechlorinated naphthalene derivatives.
Substitution: Formation of substituted naphthalene compounds with various functional groups.
Scientific Research Applications
2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of chlorinated organic compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2,3’,4,4’,5-Pentachlorobiphenyl: Another chlorinated aromatic compound with similar properties.
2,2’,3,4,4’-Pentachlorobiphenyl: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness
2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific arrangement of chlorine atoms and the presence of a naphthalene ring system. This structure imparts distinct chemical and physical properties, making it valuable for specific research applications and industrial uses.
Properties
IUPAC Name |
2,2,3,4,4-pentachloro-3H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl5O/c11-8-9(12,13)6-4-2-1-3-5(6)7(16)10(8,14)15/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRLSFVAMORTAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C(C2(Cl)Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382973 | |
Record name | ST50976121 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-28-9 | |
Record name | ST50976121 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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